Gentamicin C1

概述

描述

准备方法

化学反应分析

Structural Characteristics Influencing Reactivity

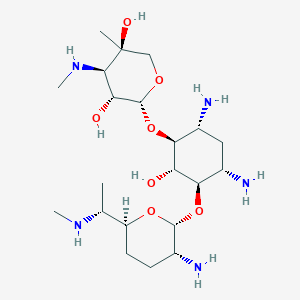

Gentamicin C1 (C<sub>21</sub>H<sub>43</sub>N<sub>5</sub>O<sub>7</sub>) is distinguished by a methyl group at the 6′-N position (Figure 1) . This methylation reduces rotational flexibility compared to other gentamicin components (e.g., C2, C2a), influencing its binding to bacterial ribosomes and resistance enzymes . Key structural features include:

- Methylation at 6′-N : Critical for interactions with aminoglycoside-modifying enzymes (AMEs) .

- Aminocyclitol core : Facilitates electrostatic binding to bacterial cell membranes .

Synthetic Routes and Chemical Modifications

A 15-step synthetic route to this compound was achieved using sisomicin as a starting material :

- Acetal cleavage with trifluoroacetic acid.

- Sulfinyl imine formation using (R)-tert-butylsulfinamide.

- Epimerization at C5′ via diazabicycloundecene.

- Methylation with methylmagnesium chloride (94% yield for 6′-C-methylation).

| Step | Reagents/Conditions | Yield | Key Intermediate |

|---|---|---|---|

| 1 | TFA, H<sub>2</sub>O/CH<sub>2</sub>Cl<sub>2</sub> | 69% | Sulfinyl imine |

| 4 | MeMgCl, −60°C | 94% | 6′-C-methylated derivative |

This synthetic approach avoids reliance on bacterial fermentation and enables precise structural control .

Stability Under Various Conditions

This compound demonstrates variable stability depending on formulation and storage:

Degradation products include gentamicin C1a (via demethylation) and oxidized derivatives .

Interaction with Resistance Enzymes

The 6′-N-methyl group in C1 confers reduced susceptibility to AMEs compared to other gentamicin components:

| Enzyme | Substrate | IC<sub>50</sub> (µg/mL) | Fold Resistance (vs. C1) |

|---|---|---|---|

| AAC(6′)-Ib | C1 | 32 | 1 |

| AAC(6′)-Ib | Gentamicin mix | 8 | 4 |

| AAC(3)-III | C1 | 64 | 2 |

Data from isogenic E. coli strains show C1’s 6′-N-methylation sterically hinders acetyltransferase binding .

科学研究应用

Pharmacokinetics of Gentamicin C1

This compound exhibits distinct pharmacokinetic properties that influence its clinical efficacy. Studies have shown that this compound has a higher clearance rate and volume of distribution compared to its counterparts, C1a and C2. For instance, a study involving beagles demonstrated that the clearance (CL) of this compound was significantly higher than that of C1a and C2, with values of 4.62 ml/min/kg for C1 compared to 1.81 ml/min/kg for C1a and 1.82 ml/min/kg for C2 .

Table 1: Pharmacokinetic Parameters of Gentamicin Components in Beagles

| Component | Clearance (ml/min/kg) | Volume of Distribution (L/kg) | Half-life (min) |

|---|---|---|---|

| This compound | 4.62 ± 0.71 | 0.36 ± 0.04 | 64 ± 12 |

| Gentamicin C1a | 1.81 ± 0.26 | 0.14 ± 0.01 | 66 ± 12 |

| Gentamicin C2 | 1.82 ± 0.25 | 0.15 ± 0.02 | 63 ± 12 |

This pharmacokinetic profile suggests that this compound may be more effective in achieving therapeutic concentrations quickly, which is crucial for treating severe infections.

Therapeutic Applications

This compound is primarily used to treat infections caused by Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Its broad-spectrum activity makes it suitable for various clinical scenarios:

- Human Medicine : Gentamicin is often employed in treating serious infections such as sepsis, respiratory tract infections, and urinary tract infections.

- Veterinary Medicine : It is widely used in livestock to manage bacterial infections, particularly in pigs suffering from respiratory diseases caused by pathogens like Actinobacillus pleuropneumoniae and Pasteurella multocida .

Enhancing Efficacy through Drug Delivery Systems

Recent advancements in drug delivery systems have aimed to enhance the efficacy and reduce the toxicity associated with this compound:

- Polymeric Nanoparticles : Formulations using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) have been developed to encapsulate Gentamicin, allowing for controlled release and improved bioavailability .

- Combinations with Other Antibiotics : Combining Gentamicin with other antibiotics or adjuvants can enhance its antibacterial activity while potentially mitigating resistance development .

Table 2: Innovative Drug Delivery Strategies for Gentamicin

| Strategy | Description |

|---|---|

| Polymeric Nanoparticles | Encapsulation in PLGA nanoparticles for controlled release |

| Combination Therapy | Use with other antibiotics to enhance efficacy |

| Hydrophobization | Modifying the molecule to improve solubility |

Case Studies and Clinical Insights

Several studies have documented the successful application of this compound in clinical settings:

- A study on infected piglets indicated that the pharmacokinetic parameters varied significantly between healthy and infected animals, suggesting that health status can influence drug disposition . This insight can guide dosage adjustments based on patient condition.

- In human medicine, case reports have highlighted the successful treatment of multidrug-resistant infections using Gentamicin as part of combination therapy regimens, demonstrating its continuing relevance despite rising antibiotic resistance .

作用机制

相似化合物的比较

These compounds share a similar mechanism of action but differ in their chemical structures and specific activities . For example, gentamicin C2 is known to be less nephrotoxic than gentamicin C1, while gentamicin C1a has a slightly different methylation pattern on the 2-amino-hexose ring . The unique structural features of this compound contribute to its specific binding affinity and activity against certain bacterial strains .

生物活性

Gentamicin is a widely used aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is primarily composed of several components, including Gentamicin C1, C1a, and C2, each exhibiting distinct biological activities. Among these, this compound is recognized for its potent antibacterial properties against a range of Gram-negative and some Gram-positive bacteria. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and relevant case studies.

This compound functions by binding to the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and subsequent inhibition of protein synthesis. This mechanism results in bactericidal activity that is concentration-dependent. The structural variations among the gentamicin components, particularly at the 6′ position, influence their binding affinity and overall efficacy against various bacterial strains.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic differences between this compound and its congeners. For instance, a study on piglets revealed that this compound exhibited the highest clearance rates compared to C1a and C2. The pharmacokinetic parameters are summarized in Table 1.

| Parameter | This compound | Gentamicin C1a | Gentamicin C2 |

|---|---|---|---|

| Maximum Plasma Concentration (Cmax) | Higher in healthy piglets | Lower in infected piglets | Intermediate |

| Area Under Curve (AUC) | Greater in healthy piglets | Significantly lower in infected piglets | Intermediate |

| Terminal Half-Life (T1/2) | Shorter in infected piglets | Longer in healthy piglets | Intermediate |

| Clearance Rate | Highest | Moderate | Lowest |

Antibacterial Activity

This compound has demonstrated significant antibacterial activity across various bacterial species. A comparative analysis of minimum inhibitory concentrations (MICs) against clinical isolates is presented in Table 2.

| Bacterial Species | MIC (this compound) | MIC (Gentamicin Complex) |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | 0.25 µg/mL |

| Klebsiella pneumoniae | 0.75 µg/mL | 0.5 µg/mL |

| Acinetobacter baumannii | 2 µg/mL | 1 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL | 2 µg/mL |

| Staphylococcus aureus | 0.12 µg/mL | 0.06 µg/mL |

The data indicates that while this compound is effective, its MIC values are generally higher than those of the gentamicin complex, suggesting potential advantages in using the complex for certain infections.

Case Studies

A recent clinical study evaluated the efficacy of this compound in treating severe infections caused by multidrug-resistant bacteria. The study involved patients with complicated urinary tract infections (UTIs) where this compound was administered as part of a combination therapy. Results showed a significant reduction in bacterial load within 48 hours of treatment initiation, with a notable improvement in patient symptoms.

Another case involved a pediatric population with severe respiratory infections due to Pseudomonas aeruginosa. Here, this compound was used alongside other antibiotics, resulting in a marked decrease in hospitalization duration and improved clinical outcomes.

属性

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAZRRDELHUEMR-CAMVTXANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023091 | |

| Record name | Gentamicin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White amorphous powder | |

CAS No. |

25876-10-2, 1403-66-3 | |

| Record name | Gentamicin C1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25876-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentamicin C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gentamicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTAMICIN C1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

102-108 °C | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gentamicin C1 exert its antibacterial effect?

A1: this compound, like other aminoglycosides, binds to the 30S subunit of bacterial ribosomes. [, , , ] This binding disrupts protein synthesis by causing mistranslation and inhibiting proofreading mechanisms. []

Q2: Are there differences in antibacterial activity among the components of the gentamicin complex?

A2: While all components of the gentamicin complex exhibit antibacterial activity, some studies suggest this compound may have lower activity against certain bacterial strains compared to other components like gentamicin C2. [, , , ] Additionally, the relative potencies of neomycin B and C, components of another aminoglycoside complex, differ with neomycin C demonstrating lower activity. []

Q3: Do certain bacterial enzymes inactivate this compound?

A3: Yes, some bacteria exhibit resistance to this compound through enzymatic inactivation. For example, certain strains of Pseudomonas aeruginosa possess aminoglycoside 6′-N-acetyltransferases that specifically acetylate gentamicin C1a and C2, but not this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H43N5O7. Its molecular weight is 477.6 g/mol. [, ]

Q5: How can the different components of gentamicin be distinguished structurally?

A5: The major components of gentamicin (C1, C1a, C2, C2a) differ primarily in their methylation patterns at specific positions within the molecule. These subtle structural differences can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). [, , ]

Q6: How do structural modifications to this compound impact its activity?

A6: Research suggests that modifications at the 2''-position of this compound can influence its activity against bacteria exhibiting resistance through adenylylation. [] For instance, the synthesis of 2''-epi-gentamicin C1 aimed to overcome this resistance mechanism. []

Q7: What is the pharmacokinetic profile of this compound?

A7: Studies in various animal models, including horses, beagles, and chickens, indicate that this compound exhibits distinct pharmacokinetic characteristics compared to other gentamicin components. [, , ]

Q8: How does the route of administration affect this compound pharmacokinetics?

A8: In broiler chickens, the bioavailability of this compound significantly differed based on the route of administration (intravenous, intramuscular, subcutaneous, oral). [] Similar route-dependent variations in pharmacokinetic parameters were observed for other gentamicin components in this study. []

Q9: Do infections alter gentamicin pharmacokinetics?

A9: Research in piglets revealed that gentamicin exposure was lower in animals co-infected with Actinobacillus pleuropneumoniae and Pasteurella multocida compared to healthy piglets. [] The infected piglets also demonstrated faster elimination of gentamicin. []

Q10: What are the mechanisms of bacterial resistance to this compound?

A10: The most common mechanism of gentamicin resistance involves the production of aminoglycoside-modifying enzymes. [] These enzymes, often encoded by plasmids, can inactivate gentamicin through acetylation, phosphorylation, or adenylylation. [, , , , ]

Q11: Which component of the gentamicin complex is the most nephrotoxic?

A11: Studies in rats have indicated that gentamicin C2 exhibits the highest nephrotoxicity among the components of the gentamicin complex. [] this compound and C1a demonstrated lower nephrotoxicity in these studies. []

Q12: Does the composition of commercially available gentamicin vary?

A12: Yes, significant variations in the C2 content of different commercially available gentamicin preparations have been reported. [] This variation in component composition could potentially influence the toxicity and efficacy of different gentamicin formulations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。